molecular formula C23H17ClN4O3 B11482303 1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-6-(furan-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-6-(furan-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11482303
M. Wt: 432.9 g/mol
InChI Key: JZNOOPWDTXBGTB-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a furan ring

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrazolopyrimidine core. Common reagents used in these reactions include chlorophenyl derivatives, ethoxyphenyl derivatives, and furan derivatives. The reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways in cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of 1-(2-CHLOROPHENYL)-5-(4-ETHOXYPHENYL)-6-(FURAN-2-YL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H17ClN4O3

Molecular Weight

432.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-(4-ethoxyphenyl)-6-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C23H17ClN4O3/c1-2-30-16-11-9-15(10-12-16)27-22(20-8-5-13-31-20)26-21-17(23(27)29)14-25-28(21)19-7-4-3-6-18(19)24/h3-14H,2H2,1H3

InChI Key

JZNOOPWDTXBGTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4Cl)C5=CC=CO5

Origin of Product

United States

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